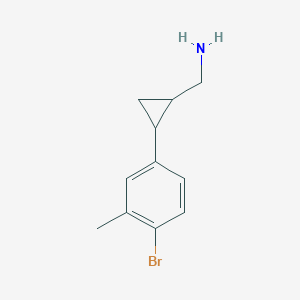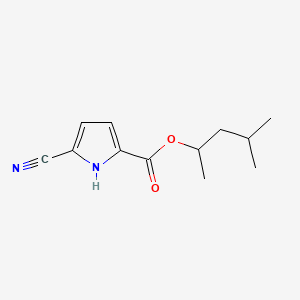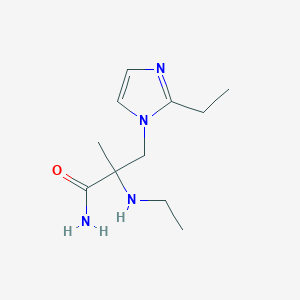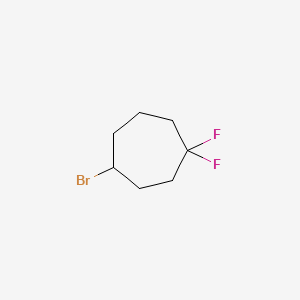
4-Bromo-1,1-difluorocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1-difluorocycloheptane is a cyclic organic compound characterized by a seven-membered ring structure with bromine and two fluorine atoms attached to the first carbon. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring. The presence of bromine and fluorine substituents imparts unique chemical properties to the molecule, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1-difluorocycloheptane typically involves the halogenation of cycloheptane derivatives. One common method is the bromination of 1,1-difluorocycloheptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1,1-difluorocycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cycloheptanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4-Hydroxy-1,1-difluorocycloheptane, 4-Cyano-1,1-difluorocycloheptane.
Reduction: 1,1-Difluorocycloheptane.
Oxidation: 4-Bromo-1,1-difluorocycloheptanone.
Scientific Research Applications
4-Bromo-1,1-difluorocycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluorocycloheptane depends on its interaction with molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. For instance, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or altering the enzyme’s conformation. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-1,1-difluorocyclohexane: A six-membered ring analogue with similar chemical properties but different reactivity due to ring size.
4-Bromo-1,1-difluorocyclopentane: A five-membered ring analogue with distinct steric and electronic effects.
4-Chloro-1,1-difluorocycloheptane: A compound with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-1,1-difluorocycloheptane is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse chemical transformations, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11BrF2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4-bromo-1,1-difluorocycloheptane |
InChI |
InChI=1S/C7H11BrF2/c8-6-2-1-4-7(9,10)5-3-6/h6H,1-5H2 |
InChI Key |
HFKPTBWIVALQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


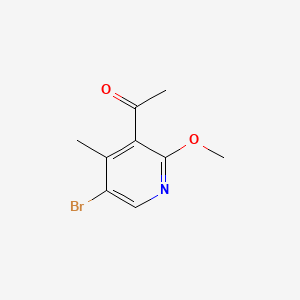
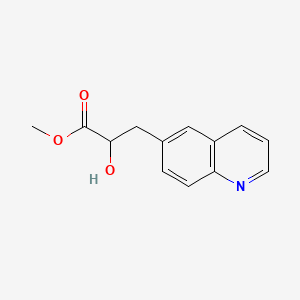
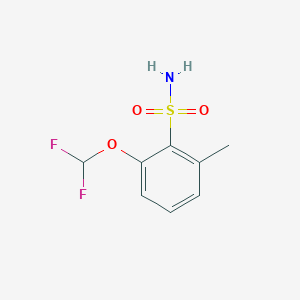
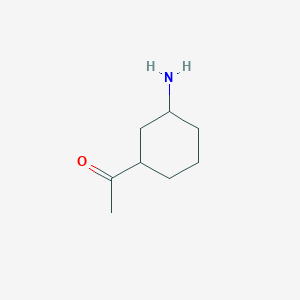
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

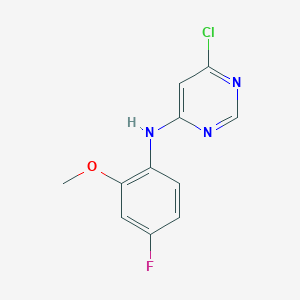

amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)
